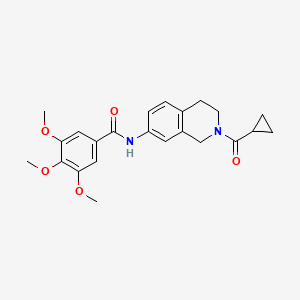
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor and antimicrobial properties, and presents relevant data tables and findings from case studies.
- Chemical Formula : C19H22N2O4
- Molecular Weight : 338.39 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2CC2N(C(=O)C3CC3)C(=O)C4CC4
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antitumor agent and its activity against various microbial strains. The following sections detail these findings.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Methods Used : MTS cytotoxicity assay and BrdU proliferation assay in both 2D and 3D cell culture systems.
Table 1: IC50 Values for Antitumor Activity
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results suggest that the compound has a strong potential for further development as an antitumor drug due to its ability to inhibit cell proliferation effectively.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| C. albicans | >64 μg/mL |
These findings indicate that while the compound exhibits some antimicrobial properties, further optimization may be needed to enhance its efficacy against certain pathogens.
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the synthesis of similar compounds and their evaluation for biological activities. The researchers noted that modifications in the chemical structure could lead to improved potency against cancer cells while reducing toxicity to normal cells .
In another study focusing on benzimidazole derivatives with similar frameworks, compounds demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting moderate antibacterial effects . These studies underline the importance of structural modifications in enhancing biological activity.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-18-7-6-14-8-9-25(13-17(14)10-18)23(27)15-4-5-15/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLWHAGVPAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














